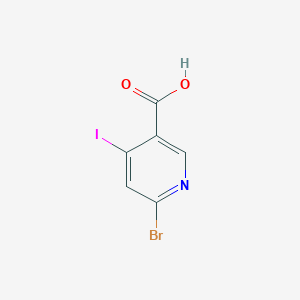

6-Bromo-4-iodonicotinic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-4-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGAGPKWRKIOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine Carboxylic Acid Derivatives in Heterocyclic Chemistry

Pyridine (B92270) carboxylic acid derivatives are of paramount importance in heterocyclic chemistry, largely due to their prevalence in biologically active compounds and their utility as synthetic intermediates. The pyridine ring, an aromatic and electron-deficient heterocycle, can engage in π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity. dovepress.comnih.gov The carboxylic acid group adds polarity and can coordinate with metal ions, a feature often exploited in enzyme inhibition. dovepress.comnih.gov

The ease of substitution at various positions on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its biological activity and selectivity. nih.gov Consequently, pyridine carboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—and their derivatives have been instrumental in developing a wide array of pharmaceuticals. dovepress.comnih.gov These compounds have found applications as antitubercular, anticancer, antimalarial, and anti-inflammatory agents, among others. ontosight.airesearchgate.netnih.gov The pyridine nucleus is present in a significant number of FDA-approved drugs, underscoring its therapeutic relevance. dovepress.comnih.gov

Strategic Importance of Polyhalogenated Pyridines in Organic Synthesis

Polyhalogenated pyridines are highly valuable precursors in organic synthesis due to the differential reactivity of the halogen substituents. This allows for selective, stepwise functionalization of the pyridine (B92270) core. The positions of the halogens on the pyridine ring influence their reactivity, with halogens at the C2 and C4 positions being more susceptible to nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen. nih.govnih.gov

The ability to perform site-selective cross-coupling reactions on polyhalogenated pyridines provides a powerful tool for creating molecular diversity. nih.gov Chemists can introduce a variety of substituents at specific positions, building complex molecular architectures from a relatively simple starting material. This strategic approach is crucial for the rapid generation of compound libraries for drug discovery and for the synthesis of complex natural products. acs.orgresearchgate.net The development of metal-catalyzed and metal-free C-N and C-C bond-forming reactions has further expanded the synthetic utility of these compounds. rsc.org

Overview of 6 Bromo 4 Iodonicotinic Acid S Position in Synthetic Strategy

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. iucr.orgchemimpex.com This approach allows for the identification of potential synthetic routes and key precursors.

Disconnection Approaches for Halogenated Nicotinic Acid Scaffolds

For this compound, the primary disconnections involve the carbon-halogen bonds and the carbon-carboxyl bond. Two principal retrosynthetic bond disconnections (C-Br and C-I) can be envisioned, leading to different synthetic intermediates.

A plausible disconnection strategy is to first disconnect the C-I bond, leading to the precursor 6-bromonicotinic acid . This is a logical step as methods for the regioselective iodination of brominated pyridines are documented. A further disconnection of the C-Br bond from 6-bromonicotinic acid would lead to nicotinic acid itself, a readily available starting material. nih.gov

Alternatively, one could first disconnect the C-Br bond, suggesting 4-iodonicotinic acid as a key intermediate. This would then be disconnected at the C-I bond to trace back to nicotinic acid. The feasibility of each route depends on the ability to control the regioselectivity of the subsequent halogenation step.

A third approach involves the concept of a functional group interconversion (FGI). For instance, the iodo group could be introduced from an amino group via a Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This would suggest 4-amino-6-bromonicotinic acid as a precursor. Similarly, the bromo group could be introduced from a hydroxyl group, pointing to 6-hydroxy-4-iodonicotinic acid as a potential intermediate.

Identification of Key Synthetic Precursors and Starting Materials

Based on the disconnection approaches, several key precursors and starting materials can be identified. The most fundamental starting material is nicotinic acid . From this, several key halogenated intermediates can be synthesized.

A highly logical precursor is 6-hydroxynicotinic acid , which is commercially available and can be synthesized from DL-malic acid. google.comorgsyn.org This precursor allows for the introduction of a bromine atom at the 6-position by converting the hydroxyl group to a bromide. prepchem.com Another important precursor is 6-chloronicotinic acid , which can also be synthesized from 6-hydroxynicotinic acid. google.com The chlorine at the 6-position can be a leaving group for the introduction of other functionalities or can influence the regioselectivity of subsequent reactions.

For the introduction of the iodine at the 4-position, a precursor such as 4-amino-6-bromonicotinic acid could be valuable, allowing for a diazotization followed by a Sandmeyer reaction with an iodide salt. wikipedia.orgnih.govlibretexts.org The synthesis of such an amino-bromo-nicotinic acid would likely start from a nitrated precursor.

The following table summarizes potential key precursors and their relationship to the target molecule.

| Precursor Name | Role in Synthesis |

| Nicotinic Acid | Ultimate starting material |

| 6-Hydroxynicotinic Acid | Precursor for 6-bromonicotinic acid |

| 6-Bromonicotinic Acid | Key intermediate for subsequent iodination |

| 4-Iodonicotinic Acid | Alternative key intermediate for subsequent bromination |

| 4-Amino-6-bromonicotinic acid | Precursor for Sandmeyer iodination |

Direct Halogenation Strategies for Nicotinic Acid Derivatives

Direct halogenation of the nicotinic acid ring system is a primary method for introducing bromine and iodine. The success of these strategies hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

Regioselective Bromination Methodologies

The bromination of nicotinic acid derivatives can be achieved using various reagents. The electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen deactivates the ring towards electrophilic substitution. However, the positions available for substitution are C-2, C-4, C-5, and C-6. The regioselectivity is influenced by the existing substituents on the ring.

For instance, the bromination of 6-hydroxynicotinic acid can be achieved using phosphorus pentabromide to yield 6-bromonicotinic acid. prepchem.com In a different approach, the bromination of anilines can give 2,4,6-tribromoaniline, indicating the strong activating effect of the amino group and the potential for multiple halogenations. sci-hub.st For less activated substrates, reagents like N-bromosuccinimide (NBS) are often used, sometimes with a catalyst to enhance reactivity. sci-hub.se

The following table presents data on representative bromination reactions of nicotinic acid and related compounds.

| Starting Material | Brominating Agent | Product | Yield (%) | Reference |

| 6-Hydroxynicotinic Acid | PBr₅ | 6-Bromonicotinic Acid | Not specified | prepchem.com |

| m-Aminobenzoic Acid | Br₂/HCl | 3-Amino-2,4,6-tribromobenzoic acid | Not specified | orgsyn.org |

| Aniline | Br₂ | 2,4,6-Tribromoaniline | Not specified | sci-hub.st |

Regioselective Iodination Methodologies

Iodination of nicotinic acid derivatives is typically more challenging than bromination due to the lower reactivity of iodine. Stronger electrophilic iodine sources or activated substrates are often required.

One effective method is the iodination of a pre-existing bromo-substituted nicotinic acid. For example, 5-bromonicotinic acid can undergo iodination at the 4-position. masterorganicchemistry.com Another strategy involves the use of N-iodosuccinimide (NIS), often in the presence of an acid catalyst, to iodinate activated pyridine rings. sci-hub.se For instance, 6-hydroxynicotinic acid can be iodinated with NIS to give the corresponding iodo acid. sci-hub.se

Decarboxylative iodination offers an alternative route where a carboxylic acid group is replaced by iodine. prepchem.comlookchem.comchemicalbook.com This can be particularly useful for accessing substitution patterns that are difficult to achieve through direct electrophilic substitution.

The Sandmeyer reaction provides a reliable method for introducing iodine by converting an amino group to a diazonium salt, which is then displaced by iodide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Below is a table with examples of iodination reactions on nicotinic acid and related structures.

| Starting Material | Iodinating Agent | Product | Yield (%) | Reference |

| 6-Hydroxynicotinic Acid | N-Iodosuccinimide (NIS)/H₂SO₄ | 6-Hydroxy-5-iodonicotinic acid | >95% conversion | sci-hub.se |

| 5-Bromonicotinic Acid | I₂/TMPLi | 5-Bromo-4-iodonicotinic acid | Not specified | masterorganicchemistry.com |

| 3,5-Dimethoxyaniline | NaNO₂/H₂SO₄ then KI | 1,5-Diiodo-3-methoxybenzene | 75% | nih.gov |

Sequential vs. Concurrent Halogenation Approaches

The synthesis of a dihalogenated compound like this compound can be approached through either sequential or concurrent halogenation.

Sequential Halogenation involves the introduction of the two different halogens in separate, successive steps. This is generally the preferred method as it allows for greater control over the regiochemistry. A plausible sequential route for this compound would be:

Bromination: Start with a suitable nicotinic acid derivative, for example, 6-hydroxynicotinic acid, and introduce the bromine at the 6-position. prepchem.com

Iodination: The resulting 6-bromonicotinic acid is then subjected to iodination. The bromine atom at the 6-position will influence the position of the incoming iodine. Directing effects would favor iodination at the C-4 or C-5 position. Specific reaction conditions, such as the use of a strong base to generate a directed metalation group, can enhance the regioselectivity for the 4-position. masterorganicchemistry.com

An alternative sequential route would involve first iodinating a nicotinic acid derivative at the 4-position, followed by bromination at the 6-position. The success of this route would depend on the ability to selectively brominate 4-iodonicotinic acid.

Concurrent Halogenation , where both bromine and iodine are introduced in a single reaction step, is generally not a viable strategy for producing a specific dihalogenated isomer like this compound. The lack of control over the regioselectivity and the different reactivities of brominating and iodinating agents would likely lead to a mixture of products, including mono-halogenated, di-halogenated isomers, and potentially tri-halogenated species. Therefore, a sequential approach is the more rational and practical strategy for the synthesis of this specific compound.

Cross-Coupling Strategies for the Synthesis of this compound

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. For a polysubstituted molecule like this compound, these methods offer powerful tools for the selective introduction of substituents onto the pyridine ring.

Suzuki-Miyaura Coupling in Pyridine Synthesis

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a versatile and widely used method for creating C-C bonds. wikipedia.orglibretexts.org First reported by Akira Suzuki in 1979, its significance was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids. libretexts.orgnih.gov

In the context of pyridine synthesis, the Suzuki-Miyaura reaction can be employed to construct the pyridine ring itself or to append substituents to a pre-existing ring. For a target like this compound, a hypothetical Suzuki approach could involve coupling a dihalogenated nicotinic acid derivative with a suitable boronic acid. For example, a 4,6-dibromonicotinic acid precursor could theoretically undergo a selective coupling with an organoboron reagent, although controlling regioselectivity between two different halogen atoms at different positions can be challenging.

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide.

Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex.

Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Research has demonstrated the successful application of Suzuki coupling on various halogenated pyrimidines and other nitrogen-rich heterocycles, showcasing its utility even with substrates that can be challenging due to potential catalyst inhibition by the nitrogen lone pair. nih.govmdpi.com

Table 1: Example Conditions for Suzuki-Miyaura Coupling of Halogenated Heterocycles

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |

| PdCl₂(PPh₃)₂ | Various | Various | - | 55 | researchgate.net |

| SPhos/XPhos-based precatalysts | Various | Various | 100 | Modest to High | nih.gov |

Negishi Coupling and Related Organometallic Approaches

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds, in this case between an organohalide and an organozinc compound. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the higher reactivity of organozinc reagents compared to their organoboron or organotin counterparts, which often allows for reactions to proceed under milder conditions. taylorandfrancis.com This method is particularly effective for coupling sp², sp³, and sp hybridized carbon atoms. wikipedia.org

For the synthesis of this compound, a Negishi strategy could be envisioned where a dihalo-nicotinic acid is coupled with an organozinc reagent. Alternatively, a more plausible route involves the formation of a pyridylzinc reagent from a dihalogenated precursor via a halogen-metal exchange, which is then coupled with another electrophile. The differing reactivity of bromine and iodine (C-I bonds are typically more reactive towards oxidative addition than C-Br bonds) could be exploited to achieve selective coupling at the 4-position.

Recent advancements have focused on improving the practicality of Negishi couplings, which have traditionally been hampered by the moisture and air sensitivity of organozinc reagents. taylorandfrancis.comnih.gov The development of flow chemistry protocols for both the generation of alkylzinc halides and the subsequent coupling reaction has made the method more robust and scalable. nih.govbeilstein-journals.org

Halogen Dance Reactions in Pyridine Chemistry

The "halogen dance" is a fascinating and synthetically useful isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, typically induced by a strong base. clockss.orgresearchgate.net This rearrangement allows for the synthesis of specific regioisomers of halo-pyridines that are difficult or impossible to access through classical substitution methods. clockss.org

The reaction generally proceeds via a deprotonation-reprotonation sequence involving a metalated intermediate. For a dihalogenated pyridine, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can deprotonate the ring at a position ortho to a directing group or a halogen. This can initiate a cascade where one halogen atom migrates, displacing another, or rearranges to a more thermodynamically stable position. clockss.orgethernet.edu.et

While a direct application to this compound is not explicitly documented, one could hypothesize a pathway where a more easily synthesized isomer, such as a 2,5-dihalopyridine, undergoes a halogen dance to furnish the desired 4,6-disubstituted pattern. The reaction's outcome is highly dependent on the substrate, base, temperature, and solvent, making it a powerful but complex tool in the synthetic chemist's arsenal. clockss.orgresearchgate.net

Transformations from Pre-functionalized Pyridine Derivatives

Building upon a pyridine ring that already contains some of the required functional groups is a common and effective synthetic strategy. This approach leverages the directing effects of existing substituents to install new groups with high regioselectivity.

Conversion of Nitro- and Amino-Pyridines to Halogenated Analogues

Amino and nitro groups are versatile functional handles in pyridine chemistry. mdpi.comsioc-journal.cn An amino group can be readily converted into a halogen via the Sandmeyer reaction. This two-step process involves:

Diazotization: The aminopyridine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid to form a diazonium salt.

Halogenation: The diazonium salt is then treated with a copper(I) halide (CuBr or CuI) to introduce the corresponding halogen atom onto the ring.

This method is a classic and reliable way to install halogens on aromatic systems. For instance, a hypothetical 4-amino-6-bromonicotinic acid could be converted to this compound via diazotization followed by treatment with potassium iodide or a copper(I) iodide reagent.

Nitropyridines also serve as valuable precursors. mdpi.com The nitro group is a strong electron-withdrawing group that can direct incoming nucleophiles or be reduced to an amino group, which can then undergo subsequent transformations like the Sandmeyer reaction. orgsyn.org For example, the synthesis of 2-amino-5-bromo-3-nitropyridine (B172296) starts from 2-aminopyridine, which is first brominated and then nitrated. orgsyn.org The resulting nitro-aminopyridine can then be further functionalized.

Table 2: Example Transformations of Amino- and Nitropyridines

| Starting Material | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | 1. Br₂/Acetic Acid; 2. NaOH | 2-Amino-5-bromopyridine | Bromination at the 5-position. | orgsyn.org |

| 2-Amino-5-bromopyridine | HNO₃/H₂SO₄ | 2-Amino-5-bromo-3-nitropyridine | Nitration directed by the amino group. | orgsyn.org |

| 2-Chloro-5-nitropyridine | 1. N-Phenylpiperazine; 2. Reduction | 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine | Reduction of nitro group to amine. | mdpi.com |

| 6-Bromo-2-pyridine carboxamide | NaOBr (Hofmann degradation) | 2-Amino-6-bromopyridine | Conversion of an amide to an amine. | google.com |

Carboxylic Acid Functionalization in Nicotinic Acid Precursors

Often, the most efficient synthetic route involves introducing the carboxylic acid functionality at a late stage. A common method is the oxidation of an alkyl group, typically a methyl group (picoline), attached to the pyridine ring. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are frequently used for this transformation.

A highly plausible synthesis for a molecule like this compound would start from a corresponding 3-picoline derivative. For instance, the synthesis of 2-bromo-5-iodonicotinic acid has been achieved by the oxidation of 2-bromo-5-iodo-3-picoline using KMnO₄ in water at reflux. nih.gov This suggests a parallel strategy for the target molecule:

Halogenation: Start with 3-picoline and perform sequential bromination and iodination to obtain 6-bromo-4-iodo-3-picoline. The order and conditions of these steps would be critical to ensure the correct regiochemistry.

Oxidation: Treat the resulting dihalopicoline with a strong oxidizing agent like KMnO₄ to convert the methyl group into a carboxylic acid, yielding the final product.

Other methods for introducing the carboxyl group include the hydrolysis of a nitrile (-CN) group or the carboxylation of a Grignard or organolithium reagent with carbon dioxide (CO₂). However, the oxidation of a picoline is a well-established and direct route for synthesizing nicotinic acid derivatives. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Palladium |

| Nickel |

| Lithium diisopropylamide (LDA) |

| 2-Amino-5-bromopyridine |

| 2-Amino-5-bromo-3-nitropyridine |

| 2-Aminopyridine |

| 2-Chloro-5-nitropyridine |

| 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine |

| N-Phenylpiperazine |

| 2-Bromo-5-iodonicotinic acid |

| 2-Bromo-5-iodo-3-picoline |

| Potassium permanganate (KMnO₄) |

| 3-Picoline |

| 6-Bromo-4-iodo-3-picoline |

| Carbon dioxide |

| Sodium nitrite |

| Copper(I) bromide |

| Copper(I) iodide |

| 6-Bromo-2-pyridine carboxamide |

| 2-Amino-6-bromopyridine |

Optimization of Synthetic Procedures

Reaction Condition Screening (Solvent, Temperature, Catalyst)

The successful synthesis of this compound via directed ortho-metalation is highly sensitive to the reaction conditions. The key variables that are screened and optimized include the solvent, temperature, and the choice of lithiating agent. It is important to note that this reaction is stoichiometric and does not involve a catalyst in the traditional sense; the crucial reagent is the strong base used for deprotonation.

Solvent: The choice of solvent is critical for maintaining the stability of the highly reactive organolithium intermediates. Ethereal solvents are standard for this type of chemistry.

Tetrahydrofuran (THF): THF is the most commonly reported solvent for the lithiation-iodination of 6-bromonicotinic acid. acs.orgcommonorganicchemistry.com Its ability to solvate the lithium cation and the organolithium species is essential for the reaction to proceed efficiently. It remains liquid at the required low temperatures and is relatively inert under the reaction conditions.

Temperature: Strict temperature control is arguably the most critical parameter for ensuring the success of the synthesis and minimizing side reactions. Organolithium reagents are extremely reactive and thermally unstable.

Base Formation: The generation of the active base, such as lithium 2,2,6,6-tetramethylpiperidide (TMPLi), is typically performed at moderately low temperatures, for instance, -25 °C. acs.org

Litiation and Iodination: The subsequent deprotonation (lithiation) and the quench with iodine must be carried out at very low temperatures, often between -78 °C and -55 °C. acs.orgcommonorganicchemistry.comnih.gov Maintaining these cryogenic conditions is essential to prevent decomposition of the aryllithium intermediate and to control the regioselectivity of the iodination.

Lithiating Agent (Base): The choice of base is dictated by the need to deprotonate the C-4 position of the pyridine ring, which is rendered acidic by the ortho-directing carboxylic acid group, without engaging in side reactions. wikipedia.orgbaranlab.org

Lithium Amides: Sterically hindered, non-nucleophilic bases like TMPLi or Lithium Diisopropylamide (LDA) are preferred. organic-chemistry.orgbenthamopenarchives.com These bases are strong enough to effect the deprotonation but are too bulky to act as nucleophiles and attack the carboxylic acid group or other positions on the ring. The synthesis of this compound specifically utilizes TMPLi, generated in situ from 2,2,6,6-tetramethylpiperidine and n-butyllithium (n-BuLi). acs.org

The following table summarizes a typical set of optimized reaction conditions for the synthesis.

| Parameter | Condition | Rationale |

| Starting Material | 6-Bromonicotinic acid | Provides the core scaffold for functionalization. |

| Base | Lithium 2,2,6,6-tetramethylpiperidide (TMPLi) | Strong, sterically hindered base ensures regioselective deprotonation at C-4. acs.orguni-muenchen.de |

| Solvent | Tetrahydrofuran (THF) | Ethereal solvent stabilizes organolithium intermediates at low temperatures. acs.org |

| Iodinating Agent | Iodine (I₂) | Effective electrophile for trapping the aryllithium species. commonorganicchemistry.com |

| Temperature | -55 °C for iodination | Cryogenic temperature is crucial for the stability of the C-4 lithiated intermediate and prevents side reactions. acs.org |

Yield Enhancement and Side-Product Minimization

Achieving a high yield of this compound while minimizing the formation of impurities is a primary goal of process optimization. The main challenges are ensuring complete regioselectivity and preventing unwanted reactions with the functional groups present in the molecule.

Regioselectivity: The primary potential side-product would arise from deprotonation at the C-2 position. The use of a directed metalation strategy is key to overcoming this. The carboxylic acid group acts as a directed metalation group (DMG), coordinating to the lithium cation and directing the deprotonation to the adjacent C-4 position. wikipedia.orgorganic-chemistry.org The bromine at C-6 does not significantly direct the lithiation. The use of a bulky base like TMPLi further enhances this selectivity, as it is less likely to access the sterically equivalent but electronically different C-2 position.

Minimization of Side-Products:

Reaction with the Carboxylic Acid: A significant potential side reaction is the deprotonation of the acidic carboxylic proton or nucleophilic attack by the organolithium base. To circumvent this, the procedure involves the pre-formation of the lithium amide base (TMPLi) before the slow addition of the 6-bromonicotinic acid substrate at low temperatures. acs.org This ensures the immediate deprotonation of the carboxylic acid to the lithium carboxylate, which is less prone to side reactions and still functions as a directing group.

Over-iodination: The formation of di-iodinated species is generally not observed under carefully controlled stoichiometric conditions where one equivalent of the lithiating agent is used.

Dimeric Impurities: Other synthetic routes for related nicotinic acids are sometimes plagued by the formation of dimeric impurities, which can be difficult to remove. sci-hub.se The optimized directed ortho-metalation pathway generally avoids this issue, leading to a cleaner product profile.

The following table outlines strategies employed to enhance yield and purity.

| Strategy | Method | Effect on Outcome |

| Ensuring Regioselectivity | Use of a Directed Metalation Group (the carboxylate) and a sterically hindered base (TMPLi). | Directs iodination exclusively to the C-4 position, preventing formation of isomeric impurities. wikipedia.orgacs.org |

| Preventing Base Degradation | Maintaining cryogenic temperatures (e.g., -55 °C to -78 °C) throughout the addition and reaction phases. | Increases the lifetime of the aryllithium intermediate, allowing for complete reaction with iodine and preventing decomposition. commonorganicchemistry.com |

| Avoiding Reactivity with COOH | Pre-formation of the lithium amide base before the addition of the nicotinic acid substrate. | Protects the carboxylic acid group from unwanted nucleophilic attack by the strong base. acs.org |

| Improving Solubility | Use of THF as a solvent. | Ensures the reagents and intermediates remain in solution, which can be critical for achieving high conversion and avoiding low yields associated with poor solubility of carboxylate salts. nih.gov |

Scalability Considerations for this compound Synthesis

Translating a laboratory-scale synthesis to an industrial or large-scale process introduces a new set of challenges, primarily centered around safety, cost, and process control. The synthesis of this compound via directed ortho-metalation has several scalability concerns.

Reagent Handling and Safety:

Pyrophoric Reagents: The use of n-butyllithium, a pyrophoric reagent, requires specialized handling procedures and equipment on a large scale to mitigate fire hazards.

Cryogenic Temperatures: Maintaining temperatures as low as -78 °C in large reactors is energy-intensive and requires significant engineering controls. Temperature fluctuations, which are more difficult to control in large volumes, could lead to runaway reactions or the formation of significant impurities.

Process Optimization for Scale-Up:

Order of Addition: For safety on a large scale, it is often preferable to add the most reactive reagent (n-BuLi) to the rest of the reaction mixture. odu.edu However, the established laboratory protocol for this synthesis requires the pre-formation of the base. acs.org Adapting the procedure for safe, large-scale addition would be a critical development step.

Batch vs. Semi-Batch/Continuous Flow: For reactions involving highly reactive species and significant heat evolution, a semi-batch or continuous flow process is often safer and more controllable than a traditional batch process. odu.edu Issues like foaming and pressure buildup, which can be problematic on scale-up, are better managed in these systems. sci-hub.se Continuous flow reactors, in particular, offer superior heat exchange and control over reaction time, making them an attractive option for hazardous organolithium chemistry.

Waste Management: While the directed metalation route is relatively clean compared to methods using heavy metal catalysts, acs.org the disposal of lithium salts and organic solvents from a large-scale process must be considered.

The table below highlights the main considerations for scaling the synthesis.

| Consideration | Challenge | Potential Mitigation Strategy |

| Safety | Use of pyrophoric n-BuLi and cryogenic temperatures. | Employing specialized reactor systems, robust cooling, and considering semi-batch or continuous flow processing to control additions and exotherms. sci-hub.seodu.edu |

| Process Control | Maintaining consistent low temperatures and managing heat transfer in large volumes. | Utilizing reactors with high surface-area-to-volume ratios or continuous flow technology for superior thermal management. |

| Cost-Effectiveness | High cost of 2,2,6,6-tetramethylpiperidine and the energy demands of cryogenic cooling. | Investigating possibilities for reagent recycling or alternative, more economical lithiation agents if possible without compromising selectivity. |

| Throughput | Batch processing can be slow due to the need for careful, slow additions and long cooling/heating cycles. | Development of a continuous flow process could significantly increase throughput and process safety. odu.edu |

Halogen-Specific Reactivity Profiles

Selective Halogen Exchange Reactions

The differential reactivity of the C-I and C-Br bonds in this compound is a key feature for its use in synthetic chemistry. The carbon-iodine bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for selective functionalization at the 4-position of the pyridine ring.

For instance, in the synthesis of 1,7-diazacarbazole derivatives, which are of interest as inhibitors of checkpoint kinase 1, the iodine atom can be selectively displaced. This is exemplified in Suzuki-Miyaura coupling reactions where 6-bromo-3-amino-4-iodopyridine is coupled with a boronic acid at the 4-position, leaving the bromine atom intact for subsequent transformations. acs.org This selective reactivity is crucial for the convergent synthesis of complex molecules. acs.org

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine ring offers another site for chemical modification, enabling the introduction of various functional groups.

The carboxylic acid can be readily converted into esters and amides. For example, esterification can be achieved to produce methyl esters, which can then be used in further reactions. acs.org These methyl esters can be converted into carboxamides by treatment with ammonia (B1221849) or amines. acs.org For instance, 6-carboxamides have been synthesized from the corresponding 6-carboxylic acid methyl ester through a thermal reaction with ammonia or ethylamine. acs.org

| Reactant | Reagent | Product | Reference |

| 6-carboxylic acid methyl ester | Ammonia | 6-carboxamide | acs.org |

| 6-carboxylic acid methyl ester | Ethylamine | N-ethyl-6-carboxamide | acs.org |

The carboxylic acid or its ester derivatives can be reduced to the corresponding alcohol. For example, the reduction of a methyl ester derivative of a related nicotinic acid has been accomplished using lithium aluminum hydride to yield the corresponding alcohol. acs.org

Decarboxylation of nicotinic acids can be a more challenging transformation but provides a route to substituted pyridines without the C3-substituent. While specific examples for this compound are not detailed in the provided context, this pathway remains a potential transformation.

The carboxylic acid can be activated by conversion to an acid halide or anhydride, facilitating subsequent nucleophilic acyl substitution reactions. While direct examples with this compound are not provided in the search results, this is a standard transformation for carboxylic acids. For instance, treatment with reagents like thionyl chloride or oxalyl chloride would be expected to yield the corresponding acid chloride.

Metalation Chemistry on the Pyridine Scaffold

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the case of nicotinic acids, the carboxylic acid group can direct metalation to the adjacent C4 position. A specific application of this strategy is seen in the synthesis of this compound itself. acs.org The process starts with 6-bromonicotinic acid, which undergoes lithiation at the 4-position directed by the carboxylic acid group. acs.org This is achieved using a strong base like lithium diisopropylamide (LDA), which is prepared in situ from n-butyllithium and 2,2,6,6-tetramethylpiperidine. acs.org The resulting lithiated intermediate is then quenched with an iodine source to yield this compound. acs.org

| Starting Material | Reagents | Intermediate | Product | Reference |

| 6-bromonicotinic acid | 1. n-Butyllithium, 2,2,6,6-tetramethylpiperidine 2. Iodine | Lithiated 6-bromonicotinic acid | This compound | acs.org |

This synthetic route highlights the utility of directed metalation in preparing highly functionalized pyridine derivatives that would be difficult to access through other methods. acs.org

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful organometallic reaction used to convert an organic halide into an organolithium compound, which can then be reacted with various electrophiles. wikipedia.org The rate of this exchange is heavily dependent on the halogen, following the general trend of I > Br > Cl. wikipedia.orgprinceton.edu This principle is central to the selective functionalization of dihalogenated aromatic compounds like this compound.

In the case of this compound, the presence of both an iodo and a bromo substituent allows for highly regioselective derivatization. Due to the significantly faster exchange rate for iodine compared to bromine, treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), is expected to exclusively replace the iodine atom at the C-4 position. wikipedia.orgprinceton.edu

A critical consideration for this reaction is the presence of the acidic proton on the carboxylic acid group. Organolithium reagents are strong bases and will first react with the acidic proton. nih.gov Therefore, at least two equivalents of the organolithium reagent are necessary: the first equivalent deprotonates the carboxylic acid to form the lithium carboxylate, and the second equivalent performs the lithium-iodine exchange at the C-4 position. This process generates a dianionic intermediate, specifically lithium 6-bromo-4-lithionicotinate. This highly reactive intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at the C-4 position.

Table 1: Theoretical Lithium-Halogen Exchange Reaction on this compound

| Substrate | Reagents | Proposed Intermediate | Potential Product (after electrophilic quench) |

| This compound | 1. ≥ 2 equiv. n-BuLi, THF, -78 °C | Lithium 6-bromo-4-lithionicotinate | 6-Bromo-4-carboxynicotinic acid (after quenching with CO₂) |

| This compound | 2. Electrophile (e.g., CO₂) |

Electrophilic Aromatic Substitution (EAS) Considerations on the Pyridine Core

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. However, pyridine and its derivatives are generally resistant to EAS compared to benzene. leah4sci.com This reduced reactivity is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the entire ring system towards attack by electrophiles. Furthermore, the nitrogen's lone pair can react with the acid catalysts typically required for EAS, leading to the formation of a pyridinium (B92312) ion and causing even stronger deactivation. lumenlearning.commasterorganicchemistry.com

The pyridine ring of this compound is substituted with three groups, each influencing the feasibility and regioselectivity of any potential EAS reaction.

Carboxylic Acid Group (-COOH): Located at the C-3 position, this is a powerful deactivating and meta-directing group. It would direct an incoming electrophile to the C-5 position.

Iodo Group (-I): Positioned at C-4, halogens are deactivating but act as ortho, para-directors. leah4sci.com It would direct an incoming electrophile to the C-3 (already substituted) and C-5 positions.

Bromo Group (-Br): Situated at C-6, this halogen is also a deactivating, ortho, para-director. leah4sci.com It would direct an incoming electrophile to the C-5 position.

The cumulative effect of these substituents makes the pyridine ring in this compound exceptionally electron-deficient and therefore highly deactivated towards electrophilic attack. While all directing effects converge on the C-5 position as the sole potential site for substitution, the overwhelming deactivation of the ring suggests that forcing an EAS reaction would require extremely harsh conditions, under which the molecule would likely decompose. Standard EAS reactions like nitration or halogenation are not expected to proceed under viable conditions. libretexts.org

Table 2: Analysis of Substituent Effects on EAS for this compound

| Substituent | Position | Electronic Effect | Directing Influence |

| Pyridine Nitrogen | 1 | Strong Deactivating | - |

| Carboxylic Acid | 3 | Strong Deactivating | meta (to C-5) |

| Iodo | 4 | Deactivating | ortho, para (to C-3, C-5) |

| Bromo | 6 | Deactivating | ortho, para (to C-5) |

Applications of 6 Bromo 4 Iodonicotinic Acid As a Synthetic Intermediate

Construction of Complex Heterocyclic Systems

There is currently no specific information available in peer-reviewed literature detailing the use of 6-Bromo-4-iodonicotinic acid in the construction of complex heterocyclic systems.

No published examples or methodologies specifically describe the use of this compound in fusion reactions to generate polycyclic pyridine (B92270) derivatives.

Detailed research on annulation strategies that specifically utilize the this compound core for the synthesis of fused heterocyclic systems has not been found in the available literature.

Role in the Synthesis of Advanced Organic Materials Precursors

Information regarding the application of this compound as a precursor for advanced organic materials is not present in the current body of scientific literature.

Utilization in Ligand Design and Synthesis

There are no specific studies or data available that document the use of this compound in the design and synthesis of ligands for coordination chemistry or catalysis.

Precursor for Advanced Building Blocks with Diverse Functionalization

While the structure of this compound inherently positions it as a potential precursor for more complex, functionalized building blocks, there is no specific research available to substantiate this application.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful method for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 6-Bromo-4-iodonicotinic acid, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural analysis.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring. The proton at the 2-position (H-2) and the proton at the 5-position (H-5) are in different chemical environments and are not adjacent, thus they are expected to appear as singlets, or as doublets with a small long-range coupling. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine, iodine, and carboxylic acid groups. The proton at the 2-position is anticipated to resonate at a higher chemical shift (further downfield) compared to the proton at the 5-position due to the proximity of the electron-withdrawing nitrogen atom and the carboxylic acid group.

The ¹³C NMR spectrum will display six signals, corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid. The chemical shifts of the carbon atoms are indicative of their electronic environment. The carbon of the carboxylic acid group (C-3) is expected to appear at the lowest field (highest chemical shift). The carbon atoms directly bonded to the electronegative halogen atoms (C-4 and C-6) will also be significantly deshielded. The quaternary carbons (C-3, C-4, and C-6) can be distinguished from the protonated carbons (C-2 and C-5) by their lack of signal in a DEPT-135 experiment.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 9.0 | C-2: 150 - 155 |

| H-5 | 8.0 - 8.5 | C-5: 125 - 130 |

| -COOH | 12.0 - 14.0 | C-3: 165 - 170 |

| C-4: 100 - 105 | ||

| C-6: 140 - 145 | ||

| -COOH: 165 - 170 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. researchgate.netwikipedia.org

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. In the case of this compound, a weak long-range correlation might be observed between the H-2 and H-5 protons, confirming their presence on the same pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net This experiment would definitively link the proton signal at a certain chemical shift to its corresponding carbon atom. For instance, it would show a cross-peak connecting the ¹H signal of H-2 to the ¹³C signal of C-2, and another cross-peak connecting the ¹H signal of H-5 to the ¹³C signal of C-5.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the H-2 proton would be expected to show correlations to the C-3 and C-4 carbons. Similarly, the H-5 proton would likely show correlations to the C-3, C-4, and C-6 carbons. These correlations would provide definitive evidence for the substitution pattern of the nicotinic acid ring. researchgate.net

¹⁵N NMR and Heteronuclear Coupling Analysis

¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is sensitive to the nature and position of the substituents. researchgate.net For this compound, the nitrogen atom is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carboxylic acid group and the halogens on the ring.

Heteronuclear coupling between the nitrogen and the protons on the ring can also be observed. For instance, two-bond coupling (²JN,H) between the nitrogen and H-2, and three-bond coupling (³JN,H) between the nitrogen and H-5 could be detected in high-resolution spectra or through specialized experiments. These coupling constants can provide further insights into the electronic structure of the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₆H₃BrINO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N, ¹⁶O).

The presence of bromine and iodine, both of which have characteristic isotopic patterns, would be readily apparent in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.orgweebly.com Iodine is monoisotopic (¹²⁷I). whitman.edu Therefore, the molecular ion peak in the HRMS spectrum of this compound would appear as a pair of peaks separated by two m/z units, with nearly equal intensity, corresponding to the [M]⁺ and [M+2]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. rsc.org In ESI-MS, this compound would typically be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) experiments on the precursor ion can induce fragmentation, providing valuable structural information. The fragmentation of halogenated nicotinic acids often involves the loss of the carboxylic acid group as CO₂ or H₂O. nih.gov Other likely fragmentation pathways for this compound could include the cleavage of the carbon-halogen bonds, leading to the loss of Br or I radicals, or the loss of the entire halogen atom. The relative abundance of the fragment ions would depend on the bond strengths and the stability of the resulting fragments.

Predicted Major Fragment Ions in ESI-MS/MS of this compound ([M-H]⁻)

| m/z | Proposed Fragment | Neutral Loss |

| M-H-44 | [C₅H₂BrIN]⁻ | CO₂ |

| M-H-79/81 | [C₆H₃INO₂]⁻ | Br |

| M-H-127 | [C₆H₃BrNO₂]⁻ | I |

Note: The fragmentation pattern can be influenced by the collision energy and the specific instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS would serve to separate the compound from any volatile impurities before subjecting it to mass analysis. The mass spectrometer would then provide information on the mass-to-charge ratio of the compound and its fragments, which is crucial for confirming its molecular weight and elucidating its structure through fragmentation patterns.

Specific GC-MS data for this compound is not widely available in published literature. However, a typical analysis would involve the generation of a mass spectrum, from which the molecular ion peak and the isotopic pattern, characteristic of bromine and iodine, could be identified.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the vibrational frequencies of the bonds within the molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching), the pyridine ring (C-N and C=C stretching), and the carbon-halogen bonds (C-Br and C-I stretching).

While a specific FT-IR spectrum for this compound is not publicly documented, the expected absorption regions are summarized in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| C=O (Carboxylic Acid) | 1725 - 1700 |

| C=C, C=N (Aromatic Ring) | 1600 - 1450 |

| C-Br | 600 - 500 |

| C-I | ~500 |

Raman Spectroscopy

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds.

Computational and Theoretical Investigations of 6 Bromo 4 Iodonicotinic Acid

Electronic Structure and Reactivity Studies

Currently, there are no published studies that specifically detail the electronic structure and reactivity of 6-bromo-4-iodonicotinic acid through computational methods.

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) calculations for this compound have been found in the existing scientific literature. Such calculations would be invaluable for determining the optimized molecular geometry, vibrational frequencies, and other electronic properties of the molecule.

Molecular Orbital Analysis (HOMO/LUMO)

A molecular orbital analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution, has not been reported for this compound. This analysis is crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability and reactivity.

Electrostatic Potential Mapping

There are no available electrostatic potential maps for this compound in the public domain. An electrostatic potential map would visually represent the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites and providing insights into its intermolecular interactions.

Reaction Mechanism Elucidation and Transition State Analysis

No computational studies elucidating the reaction mechanisms involving this compound, or any analysis of its transition states in chemical reactions, have been published. This type of research would be instrumental in understanding its synthetic utility and potential metabolic pathways.

Spectroscopic Data Prediction and Validation

There is a lack of computationally predicted spectroscopic data for this compound.

Computational NMR Chemical Shift Prediction

While computational methods for predicting NMR chemical shifts are well-established, they have not been applied to this compound in any published research. The prediction of its ¹H and ¹³C NMR spectra, and comparison with experimental data, would be a valuable exercise in structural confirmation and characterization.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing insights into the molecular structure and bonding of a compound. These calculations, typically performed using Density Functional Theory (DFT) methods, can predict the infrared (IR) and Raman spectra of a molecule. For a molecule like this compound, such calculations would identify the characteristic vibrational modes associated with its functional groups, including the carboxylic acid (-COOH), the pyridine (B92270) ring, and the carbon-halogen (C-Br and C-I) bonds.

A theoretical study would typically yield a table of calculated vibrational frequencies and their corresponding intensities. These calculated values are often scaled to better match experimental data. The assignments of these frequencies would clarify how the bromine and iodine substituents influence the vibrational modes of the nicotinic acid backbone. Without specific research on this compound, a detailed data table of its vibrational frequencies cannot be provided.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would focus on the orientation of the carboxylic acid group relative to the pyridine ring. The rotation around the C-C bond connecting the carboxylic acid to the ring would be a key area of investigation to determine the most stable conformers. The presence of bulky iodine and bromine atoms on the pyridine ring would likely influence the rotational barrier and the preferred spatial arrangement of the molecule.

Molecular dynamics (MD) simulations could provide further understanding of the dynamic behavior of this compound in different environments, such as in a solvent. These simulations would track the atomic movements over time, offering insights into the molecule's flexibility and intermolecular interactions. Such studies would be valuable for understanding its behavior in solution, which is crucial for predicting its chemical and biological activity. However, specific MD simulation data for this compound is not currently available.

Prediction of Chemical Reactivity Descriptors (e.g., Fukui functions)

Chemical reactivity descriptors, derived from conceptual DFT, are powerful tools for predicting the reactive sites of a molecule. For this compound, these descriptors would help in understanding its susceptibility to electrophilic and nucleophilic attacks.

Key descriptors include:

Fukui Functions: These indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They help in identifying the most likely sites for nucleophilic and electrophilic attack.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and distributions of these frontier orbitals are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

A computational study would generate values for these descriptors for each atom in the this compound molecule, which could be summarized in a data table to predict its reactivity in various chemical reactions. In the absence of such a study, a specific analysis of its reactivity profile remains speculative.

Conclusion and Future Perspectives

Summary of 6-Bromo-4-iodonicotinic Acid's Synthetic Utility and Chemical Versatility

This compound is a versatile building block in organic synthesis, primarily due to the differential reactivity of its three functional groups: the carboxylic acid, the bromine atom at the 6-position, and the iodine atom at the 4-position. The carboxylic acid group can be readily converted into other functionalities like esters and amides. The two halogen substituents, bromine and iodine, serve as handles for various cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. This dual reactivity allows for a stepwise and site-selective modification of the pyridine (B92270) ring, making the compound a valuable precursor for a wide range of substituted pyridine derivatives. These derivatives are of significant interest in the development of pharmaceuticals and agrochemicals.

Current Challenges in its Synthetic Manipulation and Functionalization

Despite its synthetic potential, the manipulation of this compound presents several challenges. A key difficulty lies in achieving high regioselectivity during functionalization reactions. The presence of two different halogen atoms requires precise control of reaction conditions to selectively target one over the other. For instance, in metal-catalyzed cross-coupling reactions, the choice of catalyst, ligands, and reaction parameters is crucial to ensure that the more reactive C-I bond reacts preferentially over the C-Br bond, or vice versa, depending on the desired synthetic outcome. Furthermore, the synthesis of the starting material itself can be complex, and purification of the final products often requires careful chromatographic techniques to separate isomers and byproducts.

Untapped Potential in Advanced Organic Synthesis

The full synthetic potential of this compound remains to be explored. While its use in creating substituted pyridines is established, its application in the synthesis of more complex, polycyclic, and heterocyclic systems is an area ripe for investigation. Its unique substitution pattern could be leveraged to create novel molecular scaffolds that are not easily accessible through other synthetic routes. For example, sequential, site-selective cross-coupling reactions could be employed to introduce different substituents at the 4- and 6-positions, followed by transformations of the carboxylic acid group to build intricate, three-dimensional molecules. These complex structures could find applications in materials science and as new classes of therapeutic agents.

Emerging Methodologies for Highly Selective Derivatization

Recent advancements in organic synthesis offer promising solutions for the selective derivatization of polyhalogenated compounds like this compound. The development of new catalytic systems with high selectivity for specific carbon-halogen bonds is a significant step forward. For instance, palladium and copper catalysts with specifically designed ligands have shown improved performance in selectively activating C-I or C-Br bonds. Additionally, methodologies such as inverse-electron-demand Diels-Alder reactions and catalytic asymmetric dearomatization are being explored for the synthesis of highly substituted pyridines. nih.govmdpi.com These methods could potentially be adapted for the selective functionalization of this compound, offering more efficient and controlled ways to access a wider range of derivatives.

Outlook on Future Research Directions in Polyhalogenated Pyridine Chemistry

The chemistry of polyhalogenated pyridines, including this compound, is expected to continue to be a vibrant area of research. Future efforts will likely focus on the development of more sustainable and efficient synthetic methods, such as C-H activation and flow chemistry, to streamline the synthesis of these compounds and their derivatives. There is also a growing interest in understanding the biological activities of polyhalogenated pyridines, which could lead to the discovery of new drug candidates with novel mechanisms of action. nih.gov As our ability to selectively manipulate these molecules improves, we can anticipate the emergence of new materials with unique electronic and photophysical properties, as well as more effective agrochemicals and pharmaceuticals derived from this versatile class of compounds.

Q & A

Basic: What synthetic methodologies are effective for preparing 6-Bromo-4-iodonicotinic acid, and how can purity be optimized?

Answer:

Halogenation of nicotinic acid derivatives is a common approach. Direct iodination and bromination can be achieved using reagents like N-iodosuccinimide (NIS) or bromine sources (e.g., Br₂ or HBr) under controlled conditions. For regioselective substitution, directing groups (e.g., carboxylate) can influence halogen placement. Purity optimization involves recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) and characterization via HPLC or LC-MS to confirm >95% purity. Cross-validation with elemental analysis and H/C NMR ensures structural fidelity .

Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. SHELXL (via the SHELX suite) enables refinement of heavy-atom positions (Br, I) and hydrogen-bonding networks, addressing discrepancies in NMR or mass spectral data. For poorly diffracting crystals, synchrotron radiation or cryocooling may improve resolution. Twinning or disorder in the crystal lattice requires careful application of restraints and validation tools (e.g., Rint and Rfree) .

Basic: What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Answer:

- NMR Spectroscopy: H and C NMR identify substituent positions via coupling patterns and deshielding effects. The carboxyl proton (COOH) typically appears as a broad peak (~12-14 ppm) in DMSO-d₆.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M-H]⁻) and isotopic patterns (Br/I splitting).

- Elemental Analysis: Matches experimental C/H/N/Br/I percentages to theoretical values (±0.3% tolerance).

Discrepancies in integration ratios (NMR) or isotopic abundance (MS) may indicate impurities, requiring iterative purification .

Advanced: How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electronic effects of Br/I substituents. Experimental validation involves kinetic studies (e.g., varying Pd catalyst loadings or ligands in Suzuki-Miyaura couplings) to correlate steric/electronic parameters with reaction rates. Competitive inhibition experiments (e.g., adding halide scavengers) differentiate oxidative addition vs. transmetallation bottlenecks. Data should be analyzed using Arrhenius plots or Eyring equations to determine activation parameters .

Basic: What strategies mitigate decomposition of this compound during storage or reaction conditions?

Answer:

- Storage: Store under inert atmosphere (Ar/N₂) at -20°C in amber vials to prevent photolytic C-I bond cleavage.

- Reaction Conditions: Use degassed solvents (e.g., THF, DMF) and minimize exposure to light/heat. Add stabilizers like BHT (butylated hydroxytoluene) for radical-sensitive reactions.

- Monitoring: Regular TLC or in-situ IR spectroscopy tracks degradation byproducts (e.g., dehalogenated derivatives) .

Advanced: How should researchers address contradictory data in reaction yields or selectivity when using this compound?

Answer:

- Systematic Error Analysis: Replicate experiments with controlled variables (temperature, catalyst batch). Use Design of Experiments (DoE) to identify confounding factors.

- Cross-Validation: Compare results across independent techniques (e.g., GC-MS vs. F NMR for fluorinated byproducts).

- Statistical Tools: Apply t-tests or ANOVA to assess significance of yield variations. Outliers may indicate unaccounted side reactions (e.g., protodehalogenation) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Perform reactions in fume hoods to avoid inhalation of halogenated vapors.

- Waste Disposal: Quench residual halogens with Na₂S₂O₃ before aqueous disposal. Document waste streams per EPA/OSHA guidelines .

Advanced: How can researchers leverage this compound as a building block for heterocyclic drug candidates?

Answer:

- Diversification: Use Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) to introduce pharmacophores (amines, aryl groups).

- Bioprobe Synthesis: Attach fluorescent tags (e.g., BODIPY) via esterification for cellular uptake studies.

- SAR Studies: Systematically vary substituents and assess bioactivity via high-throughput screening (HTS). Correlate electronic parameters (Hammett σ) with IC₅₀ values .

Basic: What computational tools predict the physicochemical properties of this compound?

Answer:

- LogP Estimation: Use Molinspiration or ACD/Labs to predict lipophilicity.

- pKa Calculation: SPARC or MarvinSuite models acidity (carboxyl group ~2.5-3.5).

- Crystallography Pre-screening: Mercury (CCDC) simulates powder XRD patterns for polymorph identification .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) enhance mechanistic studies of this compound derivatives?

Answer:

- Tracer Studies: Synthesize C-labeled analogs to track metabolic pathways via LC-MS/MS.

- Kinetic Isotope Effects (KIE): Compare reaction rates of C vs. C derivatives to identify rate-determining steps.

- NMR Sensitivity: N labeling improves signal resolution in heteronuclear correlation experiments (HMBC, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.